![molecular formula C12H16ClN3O2 B6263574 8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride CAS No. 105684-87-5](/img/no-structure.png)
8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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Overview
Description
The compound “8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride” is a derivative of benzoxazinone, which is a type of organic compound containing a benzene fused to an oxazine ring . The presence of a piperazine ring suggests that this compound might have biological activity, as piperazine is a common moiety in many pharmaceuticals .
Physical And Chemical Properties Analysis
Without specific data, it’s hard to provide an analysis of the physical and chemical properties of this compound .Scientific Research Applications
Antimicrobial Polymers
Piperazine derivatives are known to be integral in the development of antimicrobial polymers. These polymers are crucial in combating microbial infections in various sectors, including biomedical devices, healthcare products, water purification systems, and food packaging. The incorporation of piperazine into polymers can enhance their antimicrobial efficacy, potentially reducing the lethality rate caused by pathogenic microbes .
Drug Discovery
The piperazine moiety is a privileged structural motif in drug discovery. It is often used as a linker in pharmaceutical compounds due to its polar surface area, structural rigidity, and hydrogen-bonding capabilities. These properties contribute to enhanced target affinity and specificity, making it a valuable component in the synthesis of antibiotics, anticancer agents, antimicrobials, antipsychotics, and antidepressants .
Synthesis of Bioactive Compounds
Piperazine-based compounds are utilized in the synthesis of various bioactive compounds, including peptides and peptidomimetics. These substances play a significant role in the development of new therapeutic agents that can mimic or modulate biological processes, offering potential treatments for a range of diseases.
Coordination Chemistry
In coordination chemistry, piperazine derivatives act as ligands, binding to metal ions. This property is exploited in the synthesis of complex compounds and materials with specific electronic, magnetic, or catalytic properties, which are essential for various scientific and industrial applications.
Enzyme Inhibition
Piperazine derivatives can function as enzyme inhibitors, interfering with the activity of specific enzymes. This application is particularly relevant in the field of medicinal chemistry, where enzyme inhibition is a common strategy for drug development to treat diseases such as cancer and infectious diseases.
Polymerization Catalysts
The unique properties of piperazine derivatives make them suitable as catalysts for the polymerization of vinyl monomers. This application is important in the production of plastics and other polymeric materials, where the control of polymerization processes is critical for achieving desired material properties.
Heterocyclic Chemistry
Piperazine is a key building block in heterocyclic chemistry, used to synthesize a wide variety of heterocyclic compounds. These compounds are fundamental in the development of new materials, pharmaceuticals, and agrochemicals, due to their diverse chemical and biological properties .
C–H Functionalization
Recent advances in synthetic methods have highlighted the role of piperazine in C–H functionalization. This technique allows for the direct modification of carbon-hydrogen bonds, which is a powerful tool in organic synthesis for creating complex molecules efficiently and selectively .
Mechanism of Action
Target of Action
The compound “8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride” is a synthetic intermediate useful for pharmaceutical synthesis . It’s structurally similar to piperazine derivatives, which have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on its structural similarity to piperazine derivatives, it may interact with dopamine and serotonin receptors, acting as an antagonist . This means it could potentially block or inhibit the normal function of these receptors, leading to changes in neurotransmission.
Biochemical Pathways
If it acts as a dopamine and serotonin antagonist like other piperazine derivatives, it could potentially affect pathways related to mood regulation, sleep, appetite, and other physiological processes regulated by these neurotransmitters .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could potentially impact its bioavailability and pharmacokinetic properties.
Result of Action
If it acts as a dopamine and serotonin antagonist, it could potentially lead to changes in mood, sleep, appetite, and other physiological processes regulated by these neurotransmitters .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves the reaction of 2-aminophenol with ethyl chloroformate to form ethyl 2-(2-hydroxyphenyl)carbamate. This intermediate is then reacted with piperazine to form 8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-aminophenol", "ethyl chloroformate", "piperazine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(2-hydroxyphenyl)carbamate.", "Step 2: Reaction of ethyl 2-(2-hydroxyphenyl)carbamate with piperazine in the presence of a base such as potassium carbonate to form 8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.", "Step 3: Conversion of 8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one to the hydrochloride salt by reaction with hydrochloric acid." ] } | |
CAS RN |
105684-87-5 |
Product Name |
8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride |
Molecular Formula |
C12H16ClN3O2 |
Molecular Weight |
269.7 |
Purity |
95 |
Origin of Product |
United States |
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